Cas no 898461-77-3 (3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide)

3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide structure
898461-77-3 structure
商品名:3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide
CAS番号:898461-77-3
MF:C18H14F2N2O2
メガワット:328.312771320343
CID:5493093
PubChem ID:7526279

3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide 化学的及び物理的性質

名前と識別子

    • 3,4-difluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
    • F2664-0022
    • 898461-77-3
    • AKOS024668028
    • 3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
    • 3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
    • 3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide
    • インチ: 1S/C18H14F2N2O2/c19-14-3-1-12(9-15(14)20)18(24)21-13-7-10-2-4-16(23)22-6-5-11(8-13)17(10)22/h1,3,7-9H,2,4-6H2,(H,21,24)
    • InChIKey: ITXGAWKDZJETCT-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)C(NC1C=C2CCC(N3CCC(C=1)=C32)=O)=O)F

計算された属性

  • せいみつぶんしりょう: 328.10233402g/mol
  • どういたいしつりょう: 328.10233402g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 529
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 49.4Ų

3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2664-0022-25mg
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
898461-77-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2664-0022-20mg
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
898461-77-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2664-0022-2mg
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
898461-77-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2664-0022-3mg
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
898461-77-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2664-0022-5mg
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
898461-77-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2664-0022-1mg
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
898461-77-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2664-0022-40mg
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
898461-77-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2664-0022-10μmol
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
898461-77-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2664-0022-10mg
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
898461-77-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2664-0022-15mg
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
898461-77-3 90%+
15mg
$89.0 2023-05-16

3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide 関連文献

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3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamideに関する追加情報

Introduction to 3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzamide (CAS No. 898461-77-3)

3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzamide (CAS No. 898461-77-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of tricyclic molecules, which are known for their structural complexity and often exhibit promising pharmacological properties. The presence of fluorine atoms at the 3 and 4 positions of the benzamide core enhances its electronic properties, making it a valuable scaffold for drug design.

The molecular structure of this compound is characterized by a tricyclic system that incorporates an azatridecane backbone, which is a rare structural motif in medicinal chemistry. The 11-oxo substituent introduces a polar functional group that can interact with biological targets, while the trienyl moiety at the 6-position adds another layer of complexity and potential for biological activity. The benzamide group at the nitrogen position further contributes to the compound's pharmacophoric features, making it an intriguing candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of this compound with various biological targets. Studies suggest that the fluorinated benzamide moiety may enhance binding affinity to certain enzymes and receptors, which could be exploited for therapeutic applications. Additionally, the tricyclic core provides steric hindrance that can optimize interactions with protein targets, potentially leading to improved drug-like properties such as solubility and metabolic stability.

The synthesis of 3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzamide presents a significant challenge due to the complexity of the tricyclic system and the need for precise functionalization at multiple positions. However, recent methodological improvements in organic synthesis have made it feasible to construct such intricate molecules with high yields and purity. These advancements have opened up new avenues for exploring the synthetic pathways of similar tricyclic compounds.

In terms of biological activity, preliminary studies have indicated that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. The presence of fluorine atoms is known to modulate enzyme activity by influencing electronic distributions and steric interactions. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

The pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced bioavailability and metabolic stability. The structural features of 3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzamide make it a promising candidate for developing novel therapeutic agents targeting various diseases.

Future research directions may include exploring derivatives of this compound with modified fluorine substitution patterns or additional functional groups to optimize biological activity and pharmacokinetic properties. Additionally, investigating its potential as an intermediate in the synthesis of more complex drug candidates could provide valuable insights into its utility in medicinal chemistry.

The development of new synthetic methodologies for constructing tricyclic systems remains a critical area of research in organic chemistry. The successful synthesis of 3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzamide contributes to this effort by providing a template for designing similar molecules with tailored biological activities.

In conclusion,3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yldiazabenzamide (CAS No. 89846177) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmacological entities. Its unique molecular architecture and promising biological profile make it a compelling subject for further investigation in pharmaceutical research.

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